molecular formula C12H25BrO2Si B8339307 5-Bromomethyl-2,2-di-tert-butyl-[1,3,2]dioxasilinan

5-Bromomethyl-2,2-di-tert-butyl-[1,3,2]dioxasilinan

Cat. No. B8339307
M. Wt: 309.31 g/mol
InChI Key: PMLMMMMPIFEVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858072B2

Procedure details

Compound 19n (123 mg, 0.5 mmol) was dissolved in dichloromethane (10 mL) and cooled to −10° C. with an ethanol-ice bath. Pyridine (1 mL) was added followed by carbon tetrabromide (220 mg, 0.66 mmol). Triphenylphosphine (174 mg, 0.66 mmol) was added in portions and the solution was stirred at −10° C. for 2 hr then raised to room temperature overnight. Solvent was removed under reduced pressure and residue was applied for silica gel column chromatography (10% ethyl acetate in hexane) to afford compound 20n (130 mg, 84%): 1H NMR δ 4.20 (m, 2H), 3.93 (t, 2H), 3.20 (d, 2H, J=6.19 Hz), 2.39 (m, 1H), 1.04 (s, 9H), 1.01 (s, 9H).
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
220 mg
Type
reactant
Reaction Step Three
Quantity
174 mg
Type
reactant
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]1([C:13]([CH3:16])([CH3:15])[CH3:14])[O:10][CH2:9][CH:8]([CH2:11]O)[CH2:7][O:6]1)([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.C(Br)(Br)(Br)[Br:24].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:24][CH2:11][CH:8]1[CH2:9][O:10][Si:5]([C:13]([CH3:16])([CH3:15])[CH3:14])([C:1]([CH3:4])([CH3:3])[CH3:2])[O:6][CH2:7]1

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
C(C)(C)(C)[Si]1(OCC(CO1)CO)C(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
220 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Four
Name
Quantity
174 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at −10° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then raised to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure and residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1CO[Si](OC1)(C(C)(C)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.